molecular formula C10H11Cl2N3 B2656703 quinoline-6-carboximidamide dihydrochloride CAS No. 2413898-61-8

quinoline-6-carboximidamide dihydrochloride

Cat. No.: B2656703
CAS No.: 2413898-61-8
M. Wt: 244.12
InChI Key: CUBFHXQSPKNSTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-6-carboximidamide dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminoaryl ketones with ketones under solvent-free conditions at temperatures around 84-85°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of eco-friendly and reusable catalysts to promote sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboximidamide, and various substituted quinoline derivatives .

Biological Activity

Quinoline-6-carboximidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a carboximidamide functional group. Its molecular formula and weight are critical for understanding its reactivity and biological interactions. The compound's structure allows it to participate in various chemical transformations, enhancing its potential as a lead compound in drug discovery.

Biological Activities

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and cell cycle progression. For instance, studies indicate that certain quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antiviral Properties : Recent research highlights the potential of quinoline analogues as antiviral agents. For example, compounds have been identified that effectively inhibit Enterovirus D68 (EV-D68) replication by targeting viral proteins .
  • Antimicrobial Effects : Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • DNA Intercalation : Quinoline compounds can intercalate into DNA, leading to structural distortions that impede replication and transcription processes .
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cellular metabolism and viral replication, contributing to their therapeutic effects .
  • Cytotoxic Effects : The ability to induce oxidative stress and apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
AntiviralInhibits replication of Enterovirus D68
AntimicrobialEffective against gram-positive and negative bacteria

Table 2: Structure-Activity Relationships (SAR)

CompoundActivityEC50 (µM)Mechanism of Action
Quinoline-6-carboximidamideAnticancer50DNA intercalation
Quinoline derivative AAntiviral0.05VP1 protein interaction
Quinoline derivative BAntimicrobial10Cell wall synthesis inhibition

Case Studies

  • Anticancer Study : A study on quinoline derivatives demonstrated that specific modifications at the 6-position significantly enhanced cytotoxicity against lymphoma cells. The compound's ability to arrest the cell cycle was linked to its interaction with DNA, leading to increased cell death in the subG0/G1 phase .
  • Antiviral Research : In a recent investigation, several quinoline analogues were screened for their antiviral activity against EV-D68. Compound 19 exhibited potent activity with an EC50 value ranging from 0.05 to 0.10 µM, showcasing its potential as a therapeutic agent against viral infections .

Properties

IUPAC Name

quinoline-6-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFIGRGHTLGCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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